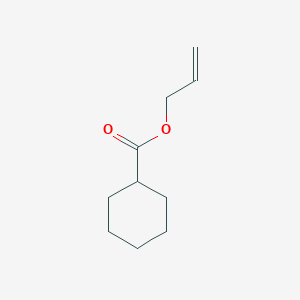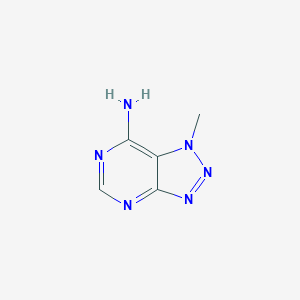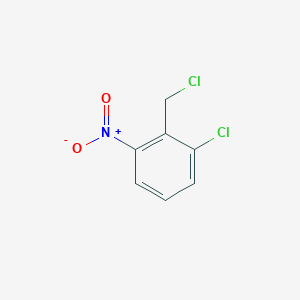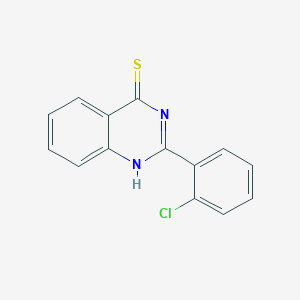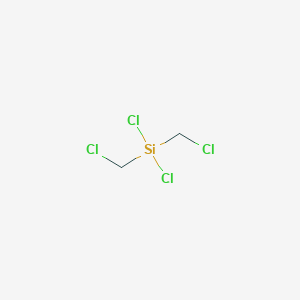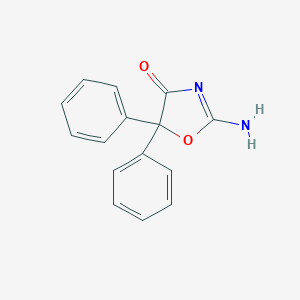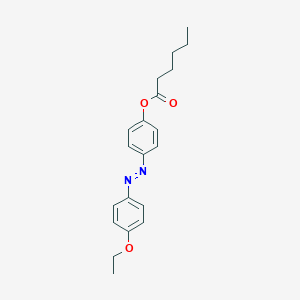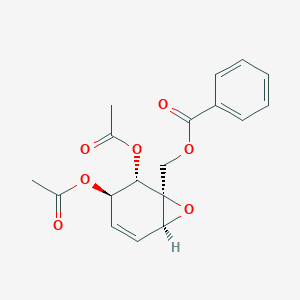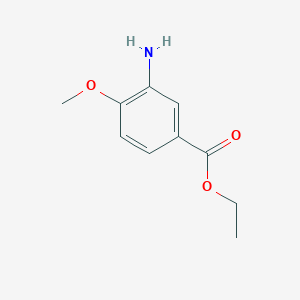
Methyl cis-Communate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cis-Communate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is a derivative of Commiphora myrrha, a resinous plant commonly used in traditional medicine. Methyl cis-Communate has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
1. Role in DNA Methylation and Gene Regulation
- DNA methylation, involving cis-acting elements like Methyl cis-Communate, is crucial in various biological processes, including gene regulation and disease development. It affects transcription factors, histone modification, and DNA structures, with implications in diagnostics and cancer prognosis (Wang, Ngo, & Wang, 2021).
2. Biomimetic Synthesis
- Methyl cis-Communate derivatives, such as methyl 12,13-epoxy-cis-communates, have been used in stereoselective chemical reactions to produce C-12 oxygenated pimaranes, demonstrating their utility in organic synthesis (Barrero, Quintana, & Altarejos, 1991).
3. Plant Defense and Insect Repellency
- Compounds like cis-jasmone, related to methyl cis-Communate, serve in plant defense mechanisms against insect herbivory. They exhibit repellent properties against certain insects and can induce production of other volatile compounds in plants (Birkett et al., 2000).
4. Methylation in Disease Pathways
- Methyl cis-Communate related compounds are observed in contexts like urothelial carcinoma, where gene methylation in normal and carcinoma in situ (CIS) tissues suggests potential as biomarkers for invasive carcinoma phenotypes (Dhawan et al., 2006).
5. Resistance to Anticancer Agents
- Treatment-related DNA hypermethylation, which may involve methyl cis-Communate related pathways, plays a role in creating drug-resistant phenotypes in cancers treated with agents like cisplatin (Chang et al., 2010).
6. Synthesis of Fragrance Compounds
- Methyl cis-Communate derivatives are used in the synthesis of Ambrox®, a fragrance compound, through selective degradation and stereoselective formation processes (Barrero et al., 1993).
7. Environmental Impact and Soil Degradation
- Methyl cis-Communate related compounds, like fumigant-nematicides (e.g., methyl bromide), show environmental impact, with studies on their degradation in soil providing insights into sustainable agricultural practices (Ou, 1998).
8. Therapeutic Applications in Autoimmune Diseases
- Methyl cis-Communate related compounds, such as methylprednisolone, have been used in combination therapies for conditions like steroid-resistant nephrotic syndrome, highlighting their potential in treating autoimmune diseases (Kamei et al., 2014).
properties
CAS RN |
15798-13-7 |
|---|---|
Product Name |
Methyl cis-Communate |
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1 |
InChI Key |
WYJKGKPQXWDIQP-BRUWWATDSA-N |
Isomeric SMILES |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |
SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



